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Compound of Interest

Compound Name: SIRT6 activator 12q

Cat. No.: B11929711

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, chemical
characterization, and biological context of SIRT6 activator 12q, a potent and selective small
molecule activator of Sirtuin 6 (SIRT6).

Introduction to SIRT6 and Activator 12q

Sirtuin 6 (SIRT6) is a NAD*-dependent protein deacetylase that plays a crucial role in various
cellular processes, including DNA repair, genome stability, and metabolism.[1] Its role as a
tumor suppressor in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), has
made it a promising target for therapeutic intervention.[2][3][4]

SIRT6 activator 12q, chemically known as 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-
4-carboxamide, is a novel small molecule that has demonstrated potent and selective
activation of SIRT6.[5] It has shown significant anti-proliferative and anti-migratory effects in
pancreatic cancer cell lines and has exhibited promising pharmacokinetic properties in
preclinical models.

Chemical Characterization of SIRT6 Activator 12q
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Property Value Reference

2-(1-benzofuran-2-yl)-N-
IUPAC Name (diphenylmethyl) quinoline-4-

carboxamide

CAS Number 2601734-99-8
Molecular Formula Cs1H22N202
Molecular Weight 454.52 g/mol
EC1.5 (SIRT6) 0.58 £ 0.12 uM
ECso (SIRT6) 5.35 + 0.69 uM

Synthesis of SIRT6 Activator 12q

The synthesis of 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (12q)
involves a multi-step process. The following is a representative synthetic protocol based on
established chemical methodologies for the formation of quinoline-4-carboxamides and
benzofuran derivatives.

Experimental Protocol: Synthesis of 12q

Step 1: Synthesis of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid

e Reaction Setup: In a round-bottom flask, combine isatin (1.0 eq), 2-acetylbenzofuran (1.1
eq), and potassium hydroxide (3.0 eq) in ethanol.

o Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-
layer chromatography (TLC).

o Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and
acidify with concentrated HCI to a pH of approximately 2-3.

« |solation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry
under vacuum to yield the crude 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid.
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 Purification: Recrystallize the crude product from a suitable solvent system (e.g.,
ethanol/water) to obtain the purified carboxylic acid.

Step 2: Amide Coupling to form 12q

» Activation of Carboxylic Acid: Suspend the 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid
(2.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic
amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours or
until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under
reduced pressure to obtain the acyl chloride.

e Coupling Reaction: Dissolve the crude acyl chloride in anhydrous DCM and add to a solution
of diphenylmethanamine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

o Work-up: Wash the reaction mixture sequentially with 1M HCI, saturated sodium bicarbonate
solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate
under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-
carboxamide (12q) as a solid.

Workflow for the Synthesis of SIRT6 Activator 12q
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Step 1: Carboxylic Acid Synthesis
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Caption: Synthetic scheme for SIRT6 activator 12q.
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Analytical Characterization

The identity and purity of the synthesized 12q should be confirmed by standard analytical
techniques.

Experimental Protocols: Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Expected Outcome: A single major peak indicating high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic
protons of the quinoline, benzofuran, and diphenylmethyl groups, as well as the amide
proton.

e 13C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS)
e Technique: Electrospray ionization (ESI) in positive ion mode.

o Expected Outcome: The measured mass should correspond to the calculated exact mass of
the protonated molecule [M+H]*.

SIRT6 Signaling Pathway in Pancreatic Cancer
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SIRT6 acts as a tumor suppressor in pancreatic cancer by regulating several key signaling
pathways. Activation of SIRT6 by 12q is expected to enhance these tumor-suppressive
functions.
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Caption: SIRT6 signaling pathways in pancreatic cancer.

In Vitro Activity Assay

The potency of SIRT6 activator 12q can be determined using a biochemical deacetylase
assay.

Experimental Protocol: Fluorometric SIRT6 Deacetylase
Assay

This protocol is adapted from commercially available SIRT6 activity assay kits.

e Reagent Preparation: Prepare a master mix containing SIRT6 assay buffer, a fluoro-
substrate peptide (e.g., based on H3K9ac), and NAD*".
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Compound Dilution: Prepare a serial dilution of SIRT6 activator 12q in DMSO and add to
the wells of a microtiter plate. Include a DMSO-only control.

Enzyme Addition: Add purified recombinant SIRT6 enzyme to the wells to initiate the
reaction.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Development: Add a developer solution that contains a peptidase that cleaves the
deacetylated substrate, leading to the release of a fluorophore.

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the
appropriate excitation and emission wavelengths.

Data Analysis: Plot the fluorescence signal against the compound concentration and fit the
data to a dose-response curve to determine the ECso and ECa.5 values.

Workflow for SIRT6 Activity Assay
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Caption: Workflow for the in vitro SIRT6 activity assay.

Conclusion

SIRT6 activator 12q is a valuable research tool for studying the biological functions of SIRT6
and a promising lead compound for the development of novel therapeutics for pancreatic
cancer and potentially other diseases. The protocols and data presented in this guide provide a
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foundation for researchers to synthesize, characterize, and evaluate this potent SIRT6
activator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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